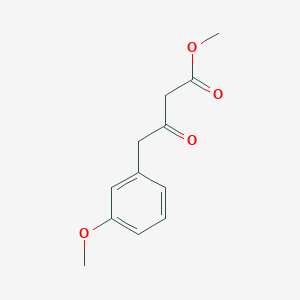

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Description

BenchChem offers high-quality Methyl 4-(3-methoxyphenyl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-methoxyphenyl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11-5-3-4-9(7-11)6-10(13)8-12(14)16-2/h3-5,7H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNVPULFJSAQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate in Organic Solvents: A Guide for Researchers

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its development, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate, a keto-ester intermediate of significant interest in organic synthesis. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive analysis across a spectrum of common organic solvents, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is a versatile building block in the synthesis of more complex molecular architectures. Its utility in a laboratory or industrial setting is fundamentally linked to its behavior in solution. Understanding its solubility is not merely an academic exercise; it is a cornerstone for practical and efficient process development. Key applications include:

-

Reaction Optimization: The choice of solvent can dictate reaction rates, yield, and impurity profiles. Ensuring reactants are fully dissolved allows for homogeneous reaction kinetics, preventing issues associated with mass transfer limitations.

-

Purification and Crystallization: Solubility differences are the basis for purification techniques like recrystallization. A solvent must be chosen in which the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[1]

-

Chromatography: Selecting an appropriate solvent system (mobile phase) for chromatographic purification requires knowledge of the compound's affinity for the solvent versus the stationary phase.

-

Formulation Development: For compounds intended for pharmaceutical use, solubility in various excipients and solvent systems is a primary determinant of the final dosage form and its subsequent bioavailability.

This guide provides the theoretical framework and practical methodologies to empower researchers to make informed decisions regarding solvent selection for Methyl 4-(3-methoxyphenyl)-3-oxobutanoate.

Physicochemical Profile and Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate features both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Non-Polar Features: The methoxy-substituted benzene ring is largely hydrophobic and will interact favorably with non-polar solvents through London dispersion forces.

-

Polar Features: The ester and ketone carbonyl groups (C=O) are polar, capable of engaging in dipole-dipole interactions with polar solvents.

This dual character implies that the compound will exhibit limited solubility in highly non-polar solvents (e.g., alkanes) and also in highly polar, protic solvents like water, where it cannot overcome the strong hydrogen-bonding network of the solvent. Its optimal solubility is expected in solvents of intermediate polarity that can effectively solvate both the aromatic ring and the polar functional groups.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate in a range of common laboratory solvents, ordered by increasing polarity. These predictions are derived from structural analysis and established principles of solubility.

| Solvent | Class | Polarity Index (Approx.) | Predicted Solubility | Rationale for Prediction |

| n-Hexane | Non-polar Aliphatic | 0.1 | Low | Primarily dispersion forces; insufficient to dissolve the polar keto-ester portion. |

| Toluene | Non-polar Aromatic | 2.4 | Moderate | π-π stacking with the benzene ring and weak dipole interactions can solvate the molecule. |

| Diethyl Ether | Polar Aprotic | 2.8 | Moderate to High | Good balance of non-polar alkyl chains and a polar oxygen atom for dipole interactions. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Structurally similar to the solute's ester group, providing favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | The cyclic ether structure provides strong dipole interactions without hydrogen bonding interference. |

| Acetone | Polar Aprotic | 5.1 | High | The strong carbonyl dipole effectively solvates the keto-ester functional groups. |

| Ethanol | Polar Protic | 4.3 | Moderate | Can act as a hydrogen bond acceptor for the carbonyl oxygens, but its own H-bonding network may hinder dissolution of the non-polar part. |

| Methanol | Polar Protic | 5.1 | Moderate | More polar than ethanol, potentially leading to slightly lower solubility due to the energetic cost of disrupting its H-bonding network. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | A very strong polar aprotic solvent capable of solvating a wide range of compounds. |

| Water | Polar Protic | 10.2 | Very Low / Insoluble | The large, non-polar aromatic ring dominates, making it energetically unfavorable to disrupt the strong hydrogen bonds between water molecules. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[2] It is a robust and reliable technique when performed with care.

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined analytically.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Rationale: Using an excess of solid is crucial to ensure that the final solution is genuinely saturated at equilibrium. The presence of undissolved solid at the end of the experiment is a key visual confirmation.

-

Protocol:

-

To a series of 4 mL glass vials, add approximately 50-100 mg of crystalline Methyl 4-(3-methoxyphenyl)-3-oxobutanoate.

-

Using a calibrated pipette, accurately add 2.0 mL of the chosen organic solvent to each vial.

-

Securely cap each vial to prevent solvent evaporation, which would alter the concentration.

-

-

-

Equilibration:

-

Rationale: Reaching thermodynamic equilibrium is not instantaneous. A sufficient agitation period (typically 24-48 hours) is required for the rates of dissolution and precipitation to become equal. Temperature control is critical as solubility is highly temperature-dependent.

-

Protocol:

-

Place the vials in an orbital shaker or on a magnetic stir plate set within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 200 rpm) for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

-

Sample Collection and Preparation:

-

Rationale: The sample for analysis must be free of any undissolved solid particles, as these would artificially inflate the measured concentration. Syringe filtration is a rapid and effective method for clarification.

-

Protocol:

-

Remove the vials from the shaker and allow them to stand undisturbed for 30 minutes to let the excess solid settle.

-

Carefully draw an aliquot of the supernatant (e.g., 1.0 mL) into a clean syringe.

-

Attach a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) to the syringe.

-

Discard the first 0.2-0.3 mL of filtrate to saturate the filter membrane and avoid adsorption effects.

-

Dispense the clarified filtrate into a clean, pre-weighed vial for analysis.

-

-

-

Concentration Analysis:

-

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly sensitive and specific method for quantifying the concentration of organic compounds. A pre-established calibration curve is necessary for accurate measurement.

-

Protocol:

-

Prepare a stock solution of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a series of calibration standards (e.g., 5-6 points) by serial dilution of the stock solution.

-

Analyze the standards by HPLC-UV to create a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered sample solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration by referencing the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express results in mg/mL or mol/L.

-

-

Advanced and High-Throughput Solubility Screening

While the shake-flask method is the definitive standard, modern drug discovery often requires faster, higher-throughput methods.[2] Techniques such as in-situ fiber-optic UV-Vis or FTIR spectroscopy can monitor the dissolution process in real-time, allowing for more rapid determination of solubility across a wide range of solvents and conditions.[3] These methods, coupled with chemometric analysis, can build predictive models for solubility, significantly accelerating solvent selection processes in research and development.[3][4]

Conclusion

The solubility of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is a key parameter that dictates its handling and application in scientific research. Based on its molecular structure, it is predicted to be highly soluble in moderately polar aprotic solvents like ethyl acetate, acetone, and THF, with limited solubility in non-polar alkanes and water. For precise and reliable data, this guide provides a validated, step-by-step protocol for the isothermal shake-flask method, which remains the benchmark for equilibrium solubility determination. By applying these principles and methodologies, researchers can effectively harness the synthetic potential of this valuable intermediate.

References

- University of Colorado, Boulder. (n.d.). Solubility of Organic & Inorganic Compounds. Department of Chemistry.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Al-Kasmi, B., et al. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. Pharmaceutics, 13(2), 263. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Tsinman, O., et al. (2021). Ketoprofen Solubility in Pure Organic Solvents Using In Situ FTIR and UV-Vis and Analysis of Solution Thermodynamics. Crystal Growth & Design, 21(12), 7010–7023. Retrieved from [Link]

-

Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

Sources

Literature review on 3-methoxyphenyl beta-keto ester derivatives

An In-Depth Technical Guide to 3-Methoxyphenyl Beta-Keto Ester Derivatives: Synthesis, Characterization, and Applications

Introduction: The Versatile Scaffold of Beta-Keto Esters

Beta-keto esters are a class of organic compounds that serve as fundamental building blocks in synthetic chemistry.[1] Their structure, characterized by a ketone and an ester group separated by a methylene group, imparts a unique reactivity profile with both electrophilic and nucleophilic sites.[2][3] This dual reactivity makes them invaluable intermediates in the construction of a wide array of complex molecules, including pharmaceuticals like paclitaxel and natural products.[2][3] The presence of the 3-methoxyphenyl substituent introduces specific electronic and steric properties, often enhancing the biological activity of the final molecule and making these derivatives a subject of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and application of 3-methoxyphenyl beta-keto ester derivatives for researchers and drug development professionals.

Core Challenge: Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol form.[4] This equilibrium is sensitive to environmental factors such as solvent, temperature, and pH, which can complicate analytical interpretation by causing peak broadening or the appearance of multiple signals for a single compound.[4] Understanding and controlling this tautomerism is paramount for accurate characterization and predictable reactivity. The enol form is often stabilized by an intramolecular hydrogen bond, a feature that can be clearly observed through spectroscopic methods.[5]

Caption: Keto-Enol equilibrium in a generic β-keto ester.

Synthetic Methodologies

The synthesis of 3-methoxyphenyl β-keto esters can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Claisen Condensation and Related Acylations

The Claisen condensation is a cornerstone reaction for forming β-keto esters. It involves the base-mediated condensation of an ester with a ketone. A highly effective modern variation involves the acylation of a ketone enolate with a suitable acylating agent like ethyl chloroformate or N-acylbenzotriazoles.[6][7] This approach offers a direct and often high-yielding route.

Caption: Workflow of the Acetoacetic Ester Synthesis.

Precursors for Heterocycles and Biologically Active Molecules

These derivatives are excellent starting materials for synthesizing heterocyclic compounds like pyrazolones, which are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antiviral properties. [7]The reaction of a β-keto ester with hydrazine or its derivatives is a standard method for producing these valuable scaffolds. [7] Table 3: Summary of Reported Biological Activities for Methoxyphenyl Keto Esters & Related Scaffolds

| Biological Activity | Target/Mechanism | Reference Compounds |

| Antibacterial | Quorum Sensing (QS) Inhibition, targeting LasR and LuxS proteins. | β-keto ester analogues of bacterial autoinducers. [8] |

| Antifungal | Inhibition of glucosamine-6-phosphate synthase. | Ester derivatives of N³-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid. [9] |

| Anticancer | Cytotoxicity against cancer cell lines (e.g., HeLa). | Copper(II) complexes of trifluoromethyl methoxyphenyl β-diketones. [10] |

| Antioxidant | Free radical scavenging (DPPH assay). | Methoxy-substituted N-benzimidazole-derived carboxamides. [11] |

| Estrogenic | Potential interaction with estrogen receptors. | Synthesis of estrone analogues containing the methoxyphenyl group. [12] |

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxo-3-(3-methoxyphenyl)propanoate

This protocol is adapted from general procedures for the synthesis of β-keto esters from carboxylic acids.

-

Reaction Setup: To a solution of 3-methoxyphenylacetic acid (1.0 mmol) and Meldrum's acid (1.0 mmol) in dichloromethane (DCM, 10 mL), add dicyclohexylcarbodiimide (DCC, 1.1 mmol) and 4-dimethylaminopyridine (DMAP, 1.1 mmol).

-

Acylation: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting acid.

-

Intermediate Formation: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Alcoholysis: Dissolve the crude intermediate in excess tert-butanol and heat to reflux for 2-4 hours.

-

Workup and Purification: Cool the mixture, remove the excess alcohol under vacuum, and purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the target β-keto ester.

Protocol 2: NMR Analysis for Tautomer Quantification

-

Sample Preparation: Prepare a solution of the purified β-keto ester (10-15 mg) in a deuterated solvent (e.g., CDCl₃, 0.6 mL) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. [4]Record the spectrum at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration of signals. [4]Acquire a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Quantification: Integrate the distinct signals corresponding to the keto and enol forms. For example, integrate the α-CH₂ singlet of the keto form and the =CH singlet of the enol form. The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in the given solvent and temperature.

Conclusion and Future Outlook

3-methoxyphenyl beta-keto ester derivatives represent a class of exceptionally versatile synthetic intermediates. Their straightforward synthesis, well-defined reactivity, and the biological relevance of the 3-methoxyphenyl scaffold make them highly valuable in modern drug discovery. The ability to easily generate diverse libraries through methods like transesterification allows for rapid exploration of structure-activity relationships. Future research will likely focus on developing more efficient and stereoselective synthetic methods, exploring their use in novel multicomponent reactions, and further investigating their potential as inhibitors of new biological targets, particularly in the fields of antimicrobial and anticancer drug development.

References

- A Comparative Guide to Analytical Methods for the Characteriz

- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC.

- Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021-07-02).

- Synthesis and characterization of some conjugated β-ketoesters and their Cu(II) complexes.

- Synthetic studies of β-ketoesters.

- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal.

- Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. (2025-05-22).

- Mass Spectra of β-Keto Esters - ResearchG

- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013-07-19).

- Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. (2023-09-22).

- Transesterfication of β-keto esters during gas chromatography and their tautomers separation - ResearchG

- Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)

- Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.

- Synthesis and Antioxidant Activity of 3-Methoxyflavones - ResearchG

- Studies on synthetic drugs : Investigations on synthetic estrogens - etd@IISc.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024-05-04).

- b-Ketoesters as a valuable tool for the synthesis of complex natural products.

- WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)

- The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives - ResearchG

- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - MDPI. (2021-10-26).

Sources

- 1. allstudyjournal.com [allstudyjournal.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isca.me [isca.me]

- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on synthetic drugs : Investigations on synthetic estrogens [etd.iisc.ac.in]

An In-depth Technical Guide to the Keto-enol Tautomerism in Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by Methyl 4-(3-methoxyphenyl)-3-oxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug development. While the equilibrium between the keto and enol forms is a fundamental concept in organic chemistry, the specific structural features of this molecule, namely the influence of the 3-methoxyphenyl substituent, warrant a detailed investigation. This document outlines the theoretical underpinnings of this tautomeric equilibrium, provides detailed protocols for its characterization using modern spectroscopic techniques, and offers insights into the expected experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical approach to studying the tautomeric behavior of β-dicarbonyl compounds.

Introduction: The Dynamic Nature of β-Dicarbonyl Compounds

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] For simple carbonyl compounds, the equilibrium overwhelmingly favors the more stable keto form. However, in β-dicarbonyl compounds such as Methyl 4-(3-methoxyphenyl)-3-oxobutanoate, the enol form can be significantly stabilized, leading to a measurable equilibrium mixture of both tautomers in solution.[2]

The stability of the enol tautomer in β-keto esters is attributed to two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure.[3]

The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, temperature, and pH.[4] Understanding and controlling this equilibrium is crucial as the two tautomers exhibit distinct chemical reactivity and physical properties, which can have profound implications in reaction mechanisms, product distribution, and biological activity.

Structural Analysis of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate Tautomers

The tautomeric equilibrium for Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is depicted below. The keto form possesses two carbonyl groups separated by a methylene group (α-protons). The enol form is characterized by a hydroxyl group, a carbon-carbon double bond, and an ester group.

Caption: Keto-enol equilibrium of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate.

The 3-methoxyphenyl group is expected to influence the electronic properties of the molecule through both inductive and resonance effects. The methoxy group is an electron-donating group by resonance and electron-withdrawing by induction. These electronic effects can subtly influence the acidity of the α-protons and the stability of the conjugated enol form.

Experimental Characterization of Tautomeric Forms

The quantification of the keto-enol equilibrium is most reliably achieved through spectroscopic methods. The slow rate of interconversion on the NMR timescale allows for the distinct observation and quantification of both tautomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful tool for determining the ratio of keto and enol tautomers in solution.[2]

Expected ¹H NMR Spectral Features:

| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Multiplicity | Notes |

| Methylene (α-protons) | ~3.5 - 3.8 | - | Singlet | These protons are absent in the enol form. |

| Methine (=CH-) | - | ~5.0 - 5.5 | Singlet | A characteristic signal for the enol tautomer. |

| Enolic OH | - | ~12.0 - 13.0 | Broad Singlet | Significantly downfield due to strong intramolecular hydrogen bonding. |

| Methoxy (Ar-OCH₃) | ~3.8 | ~3.8 | Singlet | May show slight chemical shift differences between tautomers. |

| Aromatic (Ar-H) | ~6.8 - 7.3 | ~6.8 - 7.3 | Multiplets | The aromatic proton signals may overlap but could show subtle differences. |

| Methyl Ester (-OCH₃) | ~3.7 | ~3.7 | Singlet | Generally, minimal chemical shift difference is expected. |

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a solution of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, C₆D₆) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at a constant temperature for at least one hour before analysis to ensure the tautomeric equilibrium is reached.[2]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration and Quantification:

-

Carefully integrate the signal corresponding to the methylene protons (-CH₂-) of the keto form.

-

Integrate the signal of the vinylic proton (=CH-) of the enol form.

-

The molar ratio of the tautomers can be calculated as follows, taking into account the number of protons giving rise to each signal:

-

% Keto = [Integration(CH₂)] / [Integration(CH₂) + 2 * Integration(=CH-)] * 100

-

% Enol = [2 * Integration(=CH-)] / [Integration(CH₂) + 2 * Integration(=CH-)] * 100

-

-

The equilibrium constant (Keq) is then calculated as: Keq = [% Enol] / [% Keto].

-

Caption: Workflow for NMR-based quantification of keto-enol tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable qualitative information about the functional groups present in both tautomers.

Expected IR Spectral Features:

| Functional Group | Keto Form (Expected ν, cm⁻¹) | Enol Form (Expected ν, cm⁻¹) | Notes |

| C=O (Ketone) | ~1720 - 1740 | - | A strong, sharp absorption. |

| C=O (Ester) | ~1735 - 1750 | ~1715 - 1735 | The ester carbonyl in the enol form is conjugated, leading to a lower stretching frequency. |

| C=C (Enol) | - | ~1640 - 1660 | A medium to strong absorption. |

| O-H (Enol) | - | ~2500 - 3200 (broad) | A very broad and often weak band due to strong intramolecular hydrogen bonding. |

Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) for a neat liquid, or as a solution in a suitable solvent (e.g., CCl₄) in an IR cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the characteristic absorption bands for both the keto and enol forms. The relative intensities of the C=O (keto) and C=C (enol) stretching bands can provide a qualitative assessment of the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, as the electronic structures of the two tautomers are distinct.

Expected UV-Vis Spectral Features:

| Tautomer | Transition | Expected λmax (nm) | Notes |

| Keto Form | n → π | ~270 - 300 | A weak absorption band. |

| Enol Form | π → π | ~240 - 280 | A strong absorption band due to the conjugated system. The exact λmax will be influenced by the 3-methoxyphenyl group.[5] |

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: The presence of two distinct absorption maxima, corresponding to the keto and enol forms, can be observed. The relative intensities of these bands will change with solvent polarity, providing further evidence of the tautomeric equilibrium.

The Influence of Solvent on the Tautomeric Equilibrium

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[6]

-

Non-polar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is highly stabilizing and is not disrupted by solvent interactions.

-

Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, which can disrupt the intramolecular hydrogen bond of the enol and stabilize the more polar keto form.

-

Polar protic solvents (e.g., water, ethanol) are effective at solvating both the keto and enol forms through hydrogen bonding. They can disrupt the intramolecular hydrogen bond of the enol, thus favoring the keto form.

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Conclusion and Future Directions

The keto-enol tautomerism of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate presents a fascinating case study in the interplay of structural features and environmental factors that govern chemical equilibria. This technical guide has provided a robust framework for the characterization and quantification of its tautomeric forms. While direct experimental data for this specific compound is not yet widely available in the literature, the principles and protocols outlined herein, based on extensive studies of analogous β-keto esters, offer a clear path forward for its investigation.

Future research should focus on the experimental determination of the tautomeric ratios in a variety of solvents and at different temperatures. Such studies will not only provide valuable data on this specific molecule but will also contribute to a deeper understanding of substituent effects on keto-enol equilibria in aromatic β-dicarbonyl systems. These findings will be of great value to synthetic chemists designing new reaction pathways and to medicinal chemists exploring the structure-activity relationships of related compounds.

References

-

Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T - Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]

-

Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

-

UV-Vis Spectroscopy. (n.d.). Retrieved February 22, 2026, from [Link]

-

Methyl (E)-3-methoxy-4-oxo-4-phenylbut-2-enoate - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

-

Supplementary Information - Beilstein Journals. (n.d.). Retrieved February 22, 2026, from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved February 22, 2026, from [Link]

-

NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). Retrieved February 22, 2026, from [Link]

-

(Z)-Methyl 2-methoxyimino-3-oxobutanoate - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. (n.d.). Retrieved February 22, 2026, from [Link]

-

Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate - SpectraBase. (n.d.). Retrieved February 22, 2026, from [Link]

-

Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate - PubChemLite. (n.d.). Retrieved February 22, 2026, from [Link]

-

Keto-enol content in solvents of different polarity | Download Table - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024, August 17). Retrieved February 22, 2026, from [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). (n.d.). Retrieved February 22, 2026, from [Link]

-

UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016, September 26). Retrieved February 22, 2026, from [Link]

-

Methyl 3-oxobutanoate - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

-

methyl 2-methyl-3-oxobutanoate | CAS#:17094-21-2 | Chemsrc. (2025, August 26). Retrieved February 22, 2026, from [Link]

-

Evaluation of the Cycloaddition Reaction Mechanism of Phenyl Azide with Ethyl 3-oxobutanoate and Ethyl 2-methyl-3-oxobutanoate by DFT Study - ResearchGate. (2026, January 10). Retrieved February 22, 2026, from [Link]

-

Diethyl 2-Cyano-3-oxosuccinate - MDPI. (2023, April 26). Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] It facilitates the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of a wide array of fine chemicals, polymers, and pharmacologically active molecules.[2] This reaction, a modification of the aldol condensation, involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base such as an amine.[1][3]

This guide provides a comprehensive overview of the Knoevenagel condensation conditions specifically tailored for Methyl 4-(3-methoxyphenyl)-3-oxobutanoate, a β-keto ester of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide detailed, field-proven protocols for its successful execution. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to not only perform this reaction but also to understand the causality behind the experimental choices and to troubleshoot potential issues.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The Knoevenagel condensation can proceed through two primary mechanistic pathways, largely dependent on the nature of the catalyst employed. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions and minimizing side-product formation.

1. The Direct Enolate Pathway:

In the presence of a weak base, a proton is abstracted from the active methylene group of the β-keto ester, Methyl 4-(3-methoxyphenyl)-3-oxobutanoate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate subsequently undergoes protonation and dehydration to yield the final α,β-unsaturated product.[3]

2. The Iminium Ion Pathway (Amine Catalysis):

When a secondary amine, such as piperidine, is used as a catalyst, it can first react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the aldehyde itself. The enolate of the β-keto ester then attacks the iminium ion, leading to an intermediate that, after a series of steps including hydrolysis and dehydration, affords the final product.[3]

Diagram 1: Generalized Mechanism of the Knoevenagel Condensation

Caption: Two primary mechanistic pathways for the Knoevenagel condensation.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of a Knoevenagel condensation hinges on the careful selection of reaction parameters. The following table summarizes various conditions reported in the literature for the condensation of β-keto esters with aromatic aldehydes, providing a valuable starting point for optimization.

| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ethyl Acetoacetate | Benzaldehyde | Piperidine | Toluene | Reflux | 6 h | High | [N/A] |

| Ethyl Acetoacetate | Substituted Benzaldehydes | Na-Norit/Cs-Norit | Solvent-free | 140 | N/A | Good | [3] |

| Ethyl Cyanoacetate | Aromatic Aldehydes | Piperidine | H₂O | Room Temp | 6-12 h | 78-93 | [4] |

| Ethyl Cyanoacetate | Aromatic Aldehydes | DBU/H₂O | Water | Room Temp | Short | Excellent | [N/A] |

| Ethyl 4-chloro-3-oxobutanoate | Aromatic Aldehydes | Morpholine/Acetic Acid | Ionic Liquid | Room Temp | 0.5-2 h | 44-84 | [5] |

| Malononitrile | Aromatic Aldehydes | Ammonium Acetate | Methanol | 60 (Microwave) | 30 min | High | [6] |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for conducting the Knoevenagel condensation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate with a representative aromatic aldehyde (e.g., benzaldehyde).

Protocol 1: Conventional Heating with Piperidine Catalysis

This protocol is a robust and widely applicable method for the Knoevenagel condensation.

Materials:

-

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

-

Benzaldehyde (or other aromatic aldehyde)

-

Piperidine

-

Toluene (anhydrous)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Methyl 4-(3-methoxyphenyl)-3-oxobutanoate (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq).

-

Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram 2: Experimental Workflow for Conventional Knoevenagel Condensation

Caption: Step-by-step workflow for a conventional Knoevenagel condensation.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the Knoevenagel condensation, often leading to higher yields in shorter reaction times.

Materials:

-

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

-

Aromatic aldehyde

-

Ammonium acetate

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine Methyl 4-(3-methoxyphenyl)-3-oxobutanoate (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate (0.2 eq).

-

If a solvent is used, add a minimal amount of a high-boiling polar solvent like methanol or ethanol.[6] Solvent-free conditions can also be explored.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 60-120°C) and power (e.g., 20-100 W) for a short duration (e.g., 5-30 minutes).[6]

-

After irradiation, cool the vial to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a cold solvent.

-

If the product is in solution, perform an appropriate workup (e.g., extraction) followed by purification via column chromatography or recrystallization.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of water. | 1. Use a freshly opened or purified catalyst. Consider a stronger base like DBU if necessary. 2. Gradually increase the reaction temperature. 3. Use anhydrous solvents and a Dean-Stark trap or molecular sieves. |

| Formation of Michael Adduct | 1. Excess active methylene compound. 2. Prolonged reaction time. | 1. Use a slight excess of the aldehyde (1.1-1.2 eq). 2. Monitor the reaction closely and stop it once the starting material is consumed. |

| Self-Condensation of Aldehyde | 1. Use of a strong base. | 1. Use a weaker base like piperidine or an ammonium salt. |

| Decarboxylation of Product | 1. High reaction temperatures. 2. Acidic workup conditions. | 1. Conduct the reaction at a lower temperature. 2. Use a neutral or slightly basic workup. |

Characterization of the Product

The expected product of the Knoevenagel condensation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate with an aromatic aldehyde (e.g., benzaldehyde) is Methyl 2-acetyl-3-(3-methoxyphenyl)acrylate. The following are expected spectroscopic data based on analogous compounds reported in the literature.[7][8]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): 7.7-7.9 (s, 1H, vinylic CH), 7.2-7.5 (m, aromatic protons), 6.9-7.1 (m, aromatic protons), 3.8-3.9 (s, 3H, OCH₃), 3.7-3.8 (s, 3H, OCH₃), 2.4-2.5 (s, 3H, COCH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): 195-200 (C=O, ketone), 165-170 (C=O, ester), 159-161 (aromatic C-O), 150-155 (vinylic C), 130-135 (aromatic C), 120-130 (aromatic C), 110-120 (aromatic C), 100-105 (vinylic C), 55-56 (OCH₃), 52-53 (OCH₃), 25-30 (COCH₃).

-

-

Infrared (IR) (KBr, cm⁻¹):

-

ν: ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1620 (C=C), ~1250 (C-O).

-

-

Mass Spectrometry (MS):

-

Expected M+ peak corresponding to the molecular weight of the product.

-

Conclusion

The Knoevenagel condensation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is a highly valuable transformation for the synthesis of complex organic molecules. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can achieve high yields of the desired α,β-unsaturated products. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation and optimization of this important reaction in both academic and industrial settings.

References

-

Layered double hydroxides anchored ionic liquids as amphiphilic heterogeneous catalyst for Knoevenagel condensation. The Royal Society of Chemistry. [Link]

-

Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water - Supplementary Information. Universidade Federal da Paraíba. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

-

Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

-

Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. MDPI. [Link]

-

Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. [Link]

-

Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP. [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. www2.unifap.br [www2.unifap.br]

- 7. rsc.org [rsc.org]

- 8. minio.scielo.br [minio.scielo.br]

Catalytic hydrogenation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

An Application Guide to the Enantioselective Catalytic Hydrogenation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Authored by: A Senior Application Scientist

Abstract

The asymmetric hydrogenation of β-keto esters is a cornerstone transformation in modern organic synthesis, providing a direct and atom-economical route to chiral β-hydroxy esters. These products are invaluable building blocks for a multitude of biologically active molecules and fine chemicals.[1][2][3] This document provides a detailed application guide for the enantioselective hydrogenation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate to produce the corresponding chiral β-hydroxy ester, a key intermediate in pharmaceutical development. We will explore the mechanistic underpinnings, offer a field-tested experimental protocol using a Ruthenium-BINAP catalyst system, and present methods for comprehensive product analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to implement robust and highly selective catalytic hydrogenation processes.

Introduction: The Significance of Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are privileged structural motifs found in numerous pharmaceuticals, including cholesterol-lowering agents, antibiotics, and vitamins. The precise stereochemistry at the hydroxyl-bearing carbon is often critical for biological activity.[3] Among the most powerful methods for establishing this stereocenter is the asymmetric catalytic hydrogenation of prochiral β-keto esters.[4] This method utilizes a chiral catalyst to selectively deliver hydrogen to one face of the ketone, resulting in one enantiomer of the alcohol in high excess.

Pioneered by Noyori and his colleagues, Ruthenium(II) complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have become the gold standard for this transformation.[5][6] These catalysts are renowned for their broad substrate scope, high catalytic activity, and the ability to achieve exceptional levels of enantioselectivity (often >99% ee).[7][8] This guide will focus on the practical application of a Ru-BINAP system for the hydrogenation of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate.

Mechanistic Rationale and Catalyst Selection

The remarkable efficiency and selectivity of the Ru-BINAP system are explained by an "outer-sphere" mechanism. In this model, the substrate does not coordinate directly to the metal center. Instead, the Ru-H species and the substrate interact in the outer coordination sphere, where the chiral disposition of the BINAP ligand's phenyl groups creates a highly organized transition state that favors the formation of one enantiomer.[7]

Why Choose a Ru-BINAP System?

-

High Enantioselectivity: For a wide array of β-keto esters, Ru-BINAP catalysts consistently deliver enantiomeric excesses exceeding 95%, and often greater than 99%.[6][7]

-

High Activity: These catalysts can operate efficiently at low loadings, with substrate-to-catalyst (S/C) ratios reaching as high as 10,000 to 100,000, making them economically viable for large-scale synthesis.[7]

-

Functional Group Tolerance: The reaction conditions are typically mild and compatible with various functional groups that might be present in complex substrates.[7]

-

Reliability and Reproducibility: The protocols for Ru-BINAP catalyzed hydrogenations are well-established and have been validated across academia and industry for decades.[5][6]

The overall transformation is depicted below:

Caption: General scheme for the asymmetric hydrogenation of the substrate.

Experimental Protocol

This protocol details the in situ preparation of the catalyst followed by the hydrogenation reaction. It is critical that all procedures involving the catalyst and anhydrous solvents are performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Materials and Equipment

| Reagent/Material | Grade/Purity | Supplier | Notes |

| Methyl 4-(3-methoxyphenyl)-3-oxobutanoate | ≥98% | Standard Supplier | Ensure dryness before use. |

| [RuCl₂(p-cymene)]₂ | 98% | Strem, Sigma-Aldrich | Catalyst Precursor |

| (S)-BINAP or (R)-BINAP | ≥98% | Strem, Sigma-Aldrich | Chiral Ligand |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Supplier | Use a freshly opened bottle or dry over molecular sieves. |

| Hydrogen Gas (H₂) | High Purity (≥99.999%) | Local Gas Supplier | Use with appropriate regulator and safety precautions. |

| Celite® | N/A | Standard Supplier | For filtration. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction and chromatography. |

| Hexanes | ACS Grade | Standard Supplier | For chromatography. |

| High-Pressure Reactor | e.g., Parr Shaker | Parr Instrument Co. | Must be rated for the intended pressure and temperature. |

| Standard Glassware | N/A | N/A | Oven-dried before use. |

Step-by-Step Hydrogenation Procedure

Caption: Experimental workflow for the catalytic hydrogenation process.

-

Catalyst Preparation (In Situ):

-

To an oven-dried glass liner for the high-pressure reactor, add [RuCl₂(p-cymene)]₂ (e.g., 6.1 mg, 0.01 mmol, for a S/C of 1000) and (S)-BINAP (e.g., 13.7 mg, 0.022 mmol).

-

Seal the liner with a septum, and purge with argon.

-

Add 10 mL of degassed, anhydrous methanol via cannula or syringe.

-

Stir the resulting orange-red solution at room temperature for 20-30 minutes. This allows for the formation of the active catalyst complex. Expert Insight: Pre-stirring the catalyst and ligand is crucial for ensuring the complete formation of the active species, leading to more reproducible results.

-

-

Reaction Setup:

-

Dissolve Methyl 4-(3-methoxyphenyl)-3-oxobutanoate (e.g., 2.22 g, 10 mmol) in 10 mL of degassed, anhydrous methanol.

-

Transfer this substrate solution to the reactor liner containing the catalyst solution.

-

Place the liner in the high-pressure reactor body. Seal the reactor according to the manufacturer's instructions.

-

-

Hydrogenation:

-

Purge the sealed reactor by pressurizing with argon (or nitrogen) and venting three times.

-

Subsequently, purge the reactor by pressurizing with hydrogen gas (e.g., 50 psi) and venting three times. Safety First: This step is critical to remove all oxygen, which can be a safety hazard with hydrogen and can also poison the catalyst.

-

Pressurize the reactor to the final desired hydrogen pressure (e.g., 50-100 psi).[7]

-

Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).[7]

-

The reaction is monitored by observing the pressure drop from the hydrogen cylinder. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reactor to ambient temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

-

Open the reactor and remove the liner.

-

Filter the reaction mixture through a short plug of Celite® to remove any fine metallic particles, washing the pad with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure Methyl 4-(3-methoxyphenyl)-3-hydroxybutanoate.

-

Data, Analysis, and Expected Results

The success of the hydrogenation is evaluated based on conversion, yield, and enantioselectivity.

| Parameter | Typical Value | Rationale / Comment |

| Substrate/Catalyst (S/C) Ratio | 1,000 - 10,000 | Higher ratios are more economical but may require longer reaction times.[7] |

| H₂ Pressure | 50 - 150 psi (3.4 - 10.2 atm) | Higher pressure generally increases the reaction rate.[7] |

| Temperature | 40 - 80 °C | Balances reaction rate against potential for side reactions or catalyst degradation.[7] |

| Solvent | Methanol | Excellent solvent for both substrate and catalyst, commonly used for this reaction.[9] |

| Expected Yield | >95% | The reaction is typically very clean and high-yielding. |

| Expected Enantiomeric Excess (ee) | >98% | (S)-BINAP will yield the (S)-alcohol, and (R)-BINAP will yield the (R)-alcohol. |

Product Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. Key signals to look for are the disappearance of the methylene protons adjacent to the ketone in the starting material and the appearance of a new methine proton (CH-OH) signal around 4.2-4.4 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the product (C₁₂H₁₆O₄, MW: 224.25 g/mol ).

-

Chiral HPLC/GC: This is the definitive method for determining the enantiomeric excess. The purified product is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (e.g., Hexane/Isopropanol). The two enantiomers will have different retention times, and the ee is calculated from the relative peak areas.[3][9]

Troubleshooting and Safety

-

Low or No Conversion:

-

Check for Leaks: Ensure the reactor and gas lines are perfectly sealed.

-

Catalyst Deactivation: Ensure all solvents were anhydrous and the system was rigorously purged of oxygen. Impurities in the substrate can also poison the catalyst.

-

Insufficient Time/Temperature: The reaction may require more forcing conditions or a lower S/C ratio.

-

-

Low Enantioselectivity:

-

Ligand Purity: Use high-purity chiral ligand.

-

Oxygen Contamination: Traces of oxygen can sometimes impact selectivity.

-

Temperature Effects: In some systems, lower temperatures can lead to higher enantioselectivity, albeit at the cost of a slower reaction rate.[10]

-

-

Safety Precautions:

-

Hydrogen Gas: Hydrogen is extremely flammable. All operations must be conducted in a well-ventilated area, away from ignition sources. Use proper grounding to prevent static discharge.

-

High-Pressure Equipment: Only trained personnel should operate high-pressure reactors. Regular inspection and maintenance are mandatory. Never exceed the pressure or temperature rating of the vessel.

-

References

- Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances.

- Ru-catalyzed highly chemo- and enantioselective hydrogenation of γ-halo-γ,δ-unsaturated-β-keto esters under neutral conditions.

- Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry.

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research.

- Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry.

- Rhodium-Catalyzed Asymmetric Hydrogenation.

- Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. RSC Advances.

- Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. Scientific Reports.

- Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.

- A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. BenchChem.

- Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids.

- 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol synthesis. ChemicalBook.

- On the enantioselective hydrogenation of isomeric methyl 3-acetamidobuteno

Sources

- 1. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 2. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]

- 5. sioc-journal.cn [sioc-journal.cn]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly enantioselective catalytic asymmetric hydrogenation of β-keto esters in room temperature ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the enantioselective hydrogenation of isomeric methyl 3-acetamidobutenoates with RhI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Biocatalytic Reduction of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Executive Summary

This application note details the protocol for the stereoselective reduction of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate (1) to its corresponding chiral alcohol, Methyl 3-hydroxy-4-(3-methoxyphenyl)butanoate (2). This transformation is a critical step in the synthesis of

Unlike traditional metal-catalyzed hydrogenations (e.g., Ru-BINAP), which often require high pressure and expensive chiral ligands, this biocatalytic route utilizes Ketoreductases (KREDs) . This method operates under ambient pressure and temperature, delivering superior enantiomeric excess (>99% ee) and yield.

Scientific Background & Mechanism[1][2]

The Challenge

The substrate, a

The Biocatalytic Solution

The reaction is catalyzed by an NADPH-dependent KRED. To make the process economically viable, a cofactor regeneration system is employed.[1][2] The standard industrial approach couples the KRED with Glucose Dehydrogenase (GDH) . GDH oxidizes glucose to gluconic acid, simultaneously reducing NADP+ back to NADPH, creating a self-sustaining hydride loop.

Mechanistic Pathway

The following diagram illustrates the coupled enzymatic system. Note the production of gluconic acid, which necessitates active pH control during scale-up.

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH/Glucose recycling system.

Experimental Protocols

Materials & Reagents

-

Substrate: Methyl 4-(3-methoxyphenyl)-3-oxobutanoate (Purity >95%).

-

Enzyme: KRED Screening Kit (e.g., Codexis, Cambrex, or in-house library).

-

Cofactor: NADP+ (disodium salt).

-

Recycling System: Glucose Dehydrogenase (GDH-105 or equivalent), D-Glucose.

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO (for stock solutions), Ethyl Acetate (for extraction).

Protocol A: Enzyme Screening (96-Well Plate)

Goal: Identify the specific KRED variant that yields the desired stereoisomer ((R) or (S)) with >99% conversion.

-

Stock Preparation:

-

Dissolve Substrate (20 mg) in DMSO (1 mL).

-

Prepare "Recycle Mix": 200 mg Glucose + 2 mg NADP+ + 5 mg GDH in 10 mL Phosphate Buffer (pH 7.0).

-

-

Reaction Assembly:

-

Dispense 900 µL of Recycle Mix into each well of a deep-well plate.

-

Add 1-2 mg of different KRED powders to unique wells.

-

Initiate reaction by adding 20 µL of Substrate Stock (Final conc: ~2 g/L).

-

-

Incubation:

-

Seal with breathable film (oxygen is not required, but evaporation must be prevented).

-

Shake at 30°C, 600 rpm for 24 hours.

-

-

Quench & Analysis:

-

Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 mins.

-

Centrifuge (3000 x g, 5 mins) to separate phases.

-

Analyze organic phase via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

-

Protocol B: Preparative Scale-Up (1 Liter)

Goal: Gram-scale synthesis with pH control.

Critical Insight: The GDH reaction produces gluconic acid equimolar to the product. Without pH titration, the pH will drop rapidly, inactivating the KRED.

-

Reactor Setup: 1L Jacketed glass reactor with overhead stirrer and pH stat (auto-titrator).

-

Charge Buffer: Add 500 mL Potassium Phosphate buffer (100 mM, pH 7.0).

-

Add Recycling Components:

-

Glucose: 25 g (1.5 equivalents relative to substrate).

-

NADP+: 150 mg (Catalytic amount).

-

GDH: 50 mg (approx 2000 Units).

-

-

Add Substrate:

-

Initiate:

-

Add selected KRED enzyme (200 mg).

-

Set temperature to 30°C. Stirring: 300 rpm.

-

pH Control: Set auto-titrator to maintain pH 7.0 using 2M NaOH.

-

-

Monitoring:

-

Monitor NaOH consumption. Reaction is complete when base consumption halts (theoretical max: ~45 mL of 2M NaOH).

-

Verify conversion by HPLC (>99.5% expected).

-

Data Analysis & Specifications

Expected Performance Metrics

The following table summarizes typical performance metrics for a KRED process compared to chemical reduction.

| Parameter | Biocatalytic (KRED) | Chemical (Ru-BINAP) |

| Enantiomeric Excess (% ee) | > 99.5% | 90 - 97% |

| Conversion | > 99% | 95 - 98% |

| Reaction Temperature | 30°C | 50 - 100°C (High Pressure) |

| Solvent System | Aqueous / Buffer | Methanol / Organic |

| Impurity Profile | Clean (Specific) | Potential Over-reduction |

Process Workflow Diagram

This workflow outlines the critical path from screening to isolated product.

Figure 2: End-to-end workflow for developing the biocatalytic reduction process.

Troubleshooting & Expert Tips

-

Substrate Solubility:

-keto esters are often hydrophobic. If conversion is slow, add 10-20% v/v IPA or DMSO . Note that IPA can sometimes act as a co-substrate for certain ADHs, but with the GDH system, it primarily acts as a cosolvent. -

Emulsions: During extraction (Step 3.3.6), protein debris can stabilize emulsions.

-

Solution: Filter the reaction mixture through a Celite pad before extraction to remove enzyme residues.

-

-

Spontaneous Hydrolysis: Do not allow the pH to exceed 7.5. The ester moiety is susceptible to base hydrolysis. Ensure the NaOH addition tip in the reactor is placed in a high-turbulence zone to prevent local hot-spots of high pH.

-

Enzyme Inhibition: If the reaction stalls at 50% conversion, the product might be inhibitory.

-

Solution: Use a resin (e.g., Diaion HP-20) for in situ product removal (ISPR).

-

References

-

General KRED Methodology: H.J. Rozzell, "Biocatalytic reduction of ketones," Methods in Biotechnology, Vol 17, Humana Press.

-

Sitagliptin Biocatalysis Context: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. (Note: Describes the downstream transaminase step, but establishes the industrial relevance of this scaffold).

-

Cofactor Regeneration: Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols."[5] Appl Microbiol Biotechnol 76 (2007): 237–248.

-

Beta-Keto Ester Reduction: Kaluzna, I., et al. "Ketoreductases: stereoselective catalysts for the facile synthesis of chiral alcohols." Tetrahedron: Asymmetry 16.22 (2005): 3682-3689.

Sources

Troubleshooting & Optimization

Optimal storage conditions to prevent Methyl 4-(3-methoxyphenyl)-3-oxobutanoate hydrolysis

Topic: Optimal Storage & Stability Protocols

Document ID: TSC-MMP-3OB-001 Status: Active / High-Priority Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Critical Instability Warning

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is a

Failure to strictly adhere to the protocols below will result in the irreversible conversion of your compound into 1-(3-methoxyphenyl)propan-2-one and carbon dioxide.

Module 1: The Golden Standard Storage Protocol

Use this section to establish your baseline storage conditions immediately upon receipt of the compound.

Q: What are the absolute optimal conditions for long-term storage?

A: To maximize shelf-life (>12 months), you must arrest the thermodynamic drive toward decarboxylation.

-

Temperature: -20°C is mandatory. For reference standards or storage >6 months, -80°C is preferred.

-

Why: The rate of hydrolysis follows the Arrhenius equation; lowering temperature significantly reduces the kinetic energy available for the water nucleophile to attack the ester carbonyl.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen).

-

Why: Atmospheric moisture is the primary reagent for hydrolysis. Argon is heavier than air and provides a superior "blanket" in the vial compared to Nitrogen.

-

-

Container: Amber Glass with Teflon-lined Screw Cap.

-

Why: Amber glass protects against photodegradation (though less critical than moisture). Teflon liners are hydrophobic and chemically inert, preventing the leaching of plasticizers that can occur with standard polyethylene caps.

-

Q: Can I store this compound in solution (e.g., DMSO or Methanol)?

A: NO.

-

Risk: Storing in protic solvents (Methanol, Ethanol) can lead to transesterification (swapping the methyl group for an ethyl group).

-

Risk: Storing in DMSO is risky because DMSO is hygroscopic (absorbs water from the air). Once wet, the DMSO acts as a vehicle to transport water directly to the ester bond, accelerating hydrolysis.

-

Protocol: Always store as a neat solid . If a stock solution is required, prepare it immediately before use and discard the excess.

Module 2: Mechanism of Failure (The "Why")

Understanding the degradation pathway allows you to predict and identify impurities.

Degradation Pathway Diagram

The following diagram illustrates the cascade from the intact reagent to the degradation product. Note that the intermediate (

Figure 1: The degradation cascade of

Module 3: Troubleshooting & Diagnostics

Use this guide if you suspect your compound has degraded.

Q: How do I visually check for degradation without running an LC-MS?

A: While analytical validation is best, physical signs often appear first:

-

Gas Pressure: If the vial "pops" slightly when opened, this indicates CO2 buildup from decarboxylation.

-

State Change: If the compound was a solid and has turned into an oily residue or a "wet" paste, it is likely degrading. The ketone degradation product (1-(3-methoxyphenyl)propan-2-one) has a lower melting point than the ester.

-

Smell: A change from a sweet/ester-like odor to a sharper, ketone-like smell can indicate degradation (use caution and proper PPE when smelling chemicals).

Q: What are the specific NMR markers for degradation?

A: Proton NMR (

| Feature | Intact Reagent (Ester) | Degradation Product (Ketone) |

| Methyl Group | Singlet ~3.7 ppm ( | Singlet ~2.1 ppm ( |

| Singlet ~3.5 ppm (between two carbonyls) | Singlet ~3.6 ppm (benzylic) | |

| Integration | 3H (Ester Methyl) | 3H (Ketone Methyl) |

Q: I see a small amount of degradation. Is the compound salvageable?

A: Yes, usually. Because the degradation product is a ketone and the starting material is an ester, their polarities differ.

-

Protocol: Perform a rapid silica gel flash column chromatography.

-

Eluent: A gradient of Hexanes:Ethyl Acetate (typically starting at 9:1). The ketone (less polar) will generally elute before the

-keto ester (more polar due to the ester functionality and potential enol hydrogen bonding). -

Caution: Do not use acidic modifiers (like acetic acid) in the silica column, as this can catalyze further hydrolysis during purification.

Module 4: Handling Protocols (Step-by-Step)

Protocol A: Thawing and Aliquoting

Prevent condensation, which is the #1 cause of batch failure.

-

Equilibration: Remove the vial from -20°C storage. Do not open it. Place it in a desiccator or on the benchtop and allow it to reach room temperature (approx. 30-45 mins).

-

Causality: Opening a cold vial condenses atmospheric moisture directly onto the solid.

-

-

Inert Purge: Before closing the vial after use, gently flow a stream of dry Argon or Nitrogen over the surface of the compound for 10-15 seconds.

-

Sealing: Wrap the cap junction with Parafilm to create a secondary moisture barrier.

Protocol B: Reaction Setup

-

Drying: If the reaction is strictly anhydrous, the compound can be dried under high vacuum (0.1 mmHg) for 1 hour at room temperature .

-

Warning: Do not heat while drying. Heating under vacuum can sublime the compound or trigger decarboxylation.

-

-

Base Addition: If using the compound in a Claisen condensation or alkylation, add the base (e.g., NaH, LDA) at 0°C or lower .

-

Causality: The deprotonated enolate is more stable than the neutral form, but the heat of deprotonation can trigger side reactions if not controlled.

-

References

-

Sigma-Aldrich. Methyl 4-(2-methoxyphenyl)-3-oxobutanoate Product Sheet (Analogous Stability Data). Retrieved from

-

BenchChem. Preventing Decarboxylation of Beta-Keto Acids During Analysis. Retrieved from

-

Organic Chemistry Portal.Synthesis and Reactivity of

-Keto Esters. Retrieved from -

PubChem. Compound Summary: Methyl acetoacetate derivatives (Stability Data). Retrieved from

Sources

Recrystallization Technical Support for Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the recrystallization of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate. As a Senior Application Scientist, this content is curated to combine theoretical principles with practical, field-tested advice to overcome common purification challenges.

Frequently Asked Questions (FAQs)

What are the ideal properties of a recrystallization solvent?

The perfect recrystallization solvent will exhibit a steep solubility curve for the compound of interest, meaning it dissolves the compound readily at its boiling point but sparingly at low temperatures (0–25 °C)[1]. This differential solubility is the cornerstone of the purification process, allowing for the recovery of the purified solid upon cooling while soluble impurities remain in the mother liquor[1][2]. Additionally, an ideal solvent should be chemically inert towards the solute, non-flammable, low in toxicity, and cost-effective[1].

How do I select a suitable solvent system for Methyl 4-(3-methoxyphenyl)-3-oxobutanoate?

The principle of "like dissolves like" is a valuable starting point[2]. Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is a moderately polar molecule, featuring an ester, a ketone, an ether, and an aromatic ring. Therefore, solvents with intermediate polarity are likely candidates. A good rule of thumb is that solvents containing similar functional groups to the compound often act as effective solubilizers[3][4]. For this β-keto ester, solvents such as ethyl acetate (an ester) or acetone (a ketone) could be good starting points[3][4].

A systematic approach involves small-scale solubility tests. Add a small amount of the crude compound to a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good and will result in poor recovery. If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves when hot, the solvent is a promising candidate[1][5].

What are some recommended single-solvent systems to try?

For Methyl 4-(3-methoxyphenyl)-3-oxobutanoate, the following single solvents are logical starting points for testing:

-

Ethanol or Methanol: Alcohols are often effective for moderately polar compounds.

-

Ethyl Acetate: As an ester, it shares a functional group with the target compound, often indicating good solubility at elevated temperatures[3][4].

-

Acetone: The ketone functionality also suggests that acetone could be a suitable solvent[3][4].

-

Toluene: For compounds that crystallize well, toluene can be an excellent choice[4].